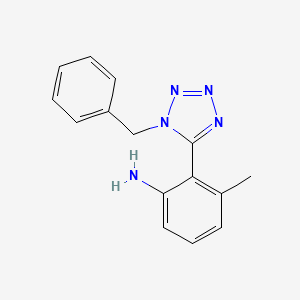![molecular formula C19H28N2O6 B8358376 Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)-](/img/structure/B8358376.png)
Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- is a synthetic organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the protection of the amine groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- can undergo various chemical reactions, including:
Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products
The major products of these reactions are typically the deprotected amine derivatives or substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amine groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon deprotection.
Industry: Utilized in the production of specialty chemicals and materials, where precise control over functional group protection is required.
作用機序
The mechanism of action of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- primarily involves the protection and deprotection of amine groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions at the amine sites during synthetic transformations. Upon removal of these protecting groups, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
類似化合物との比較
Similar Compounds
(3S)-6-{[(Methoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
(3S)-6-{[(Benzyloxy)carbonyl]amino}-3-[(methoxycarbonyl)amino]hexanoic acid: Similar structure but with a methoxycarbonyl group instead of a tert-butoxycarbonyl group.
(3S)-6-{[(Benzyloxy)carbonyl]amino}-3-[(acetoxy)amino]hexanoic acid: Similar structure but with an acetoxy group instead of a tert-butoxycarbonyl group.
Uniqueness
The uniqueness of Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]-, (3S)- lies in its dual protection strategy, which allows for selective deprotection and functionalization. This makes it a valuable tool in synthetic chemistry, particularly in the synthesis of complex molecules where precise control over functional group reactivity is essential.
特性
分子式 |
C19H28N2O6 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(12-16(22)23)10-7-11-20-17(24)26-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 |
InChIキー |
HNHAXXDXQQYOND-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


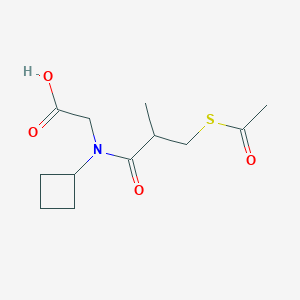
![3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B8358294.png)
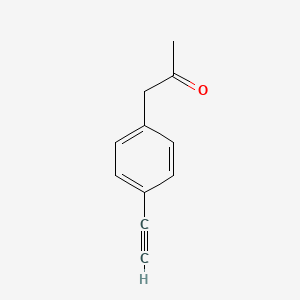
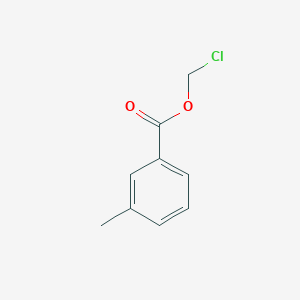
![4-[2-Amino-6-(5-chloro-2-methoxy-phenyl)-pyrimidin-4-ylamino]-benzoic acid methyl ester](/img/structure/B8358311.png)
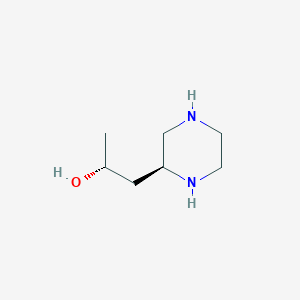
![4-Chloro-2-methoxy-1-[(2-methylprop-2-enyl)oxy]benzene](/img/structure/B8358336.png)

![6-Methoxy-4,5-dihydronaphth[2,1-d]isoxazole](/img/structure/B8358348.png)
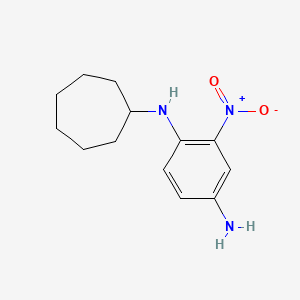

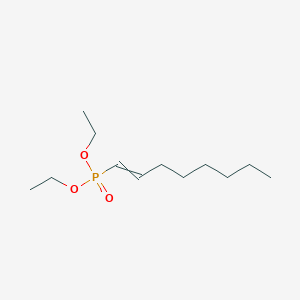
![[1-(4-cyanophenyl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B8358384.png)
